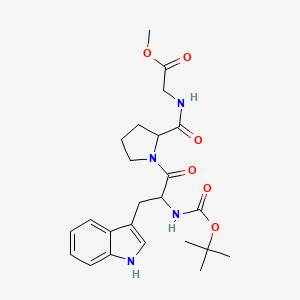
methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate is a synthetic compound that belongs to the class of protected amino acid derivatives. This compound is often used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, which is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated peptide synthesizers and large-scale reactors. The use of continuous-flow reactors can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in DCM, HCl in methanol, or oxalyl chloride in methanol.
Coupling: DCC, NHS, and other peptide coupling reagents in organic solvents like DCM.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative.
Coupling: Formation of longer peptide chains or cyclic peptides.
Wissenschaftliche Forschungsanwendungen
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and inhibitors.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-(tert-butoxycarbonyl)tryptophylglycinate
- Methyl N-(tert-butoxycarbonyl)prolylglycinate
- Methyl N-(tert-butoxycarbonyl)tryptophylproline
Uniqueness
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate is unique due to its specific sequence of amino acids (tryptophan, proline, and glycine) and the presence of the Boc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable intermediate in the production of complex peptides and proteins .
Eigenschaften
CAS-Nummer |
72185-97-8 |
|---|---|
Molekularformel |
C24H32N4O6 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
methyl 2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(32)27-18(12-15-13-25-17-9-6-5-8-16(15)17)22(31)28-11-7-10-19(28)21(30)26-14-20(29)33-4/h5-6,8-9,13,18-19,25H,7,10-12,14H2,1-4H3,(H,26,30)(H,27,32) |
InChI-Schlüssel |
XDKZHRFFQKLBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




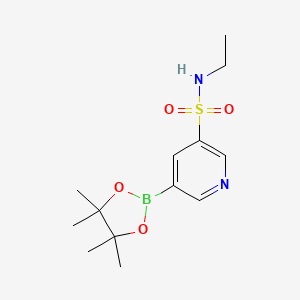
![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
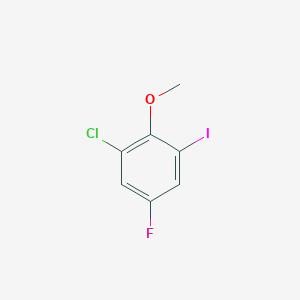
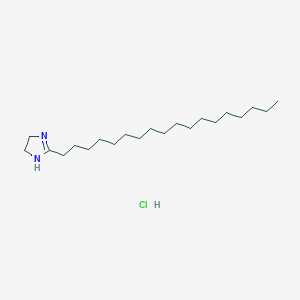
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

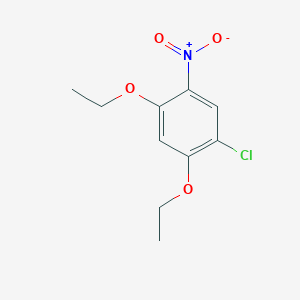
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
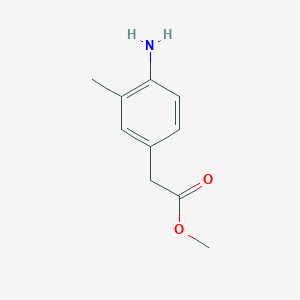
![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)

